molecular formula C6HCl2N3O4 B15163149 5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole CAS No. 173159-49-4

5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole

Cat. No.: B15163149
CAS No.: 173159-49-4
M. Wt: 249.99 g/mol
InChI Key: PEFKTHMXXJZUAA-UHFFFAOYSA-N
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Description

5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique molecular structure and significant applications in various scientific fields. This compound is characterized by the presence of chlorine and nitro groups attached to a benzoxadiazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 5,7-dichloro-2,1,3-benzoxadiazole. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent decomposition and ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions to form different oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as hexamethyleneimine and dimethylamine are commonly used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoxadiazoles with various functional groups.

    Reduction: The major product is 5,7-dichloro-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound can also act as an electrophile, reacting with nucleophilic sites in proteins and enzymes, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-nitrobenzofurazan: Similar in structure but with different substitution patterns.

    5,7-Dichloro-2,1,3-benzoxadiazole: Lacks the nitro group, resulting in different chemical properties.

    4-Nitrobenzofurazan: Contains a nitro group but lacks chlorine atoms.

Uniqueness

5,7-Dichloro-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to the presence of both chlorine and nitro groups, which impart distinct reactivity and make it suitable for a wide range of applications in various scientific fields.

Properties

CAS No.

173159-49-4

Molecular Formula

C6HCl2N3O4

Molecular Weight

249.99 g/mol

IUPAC Name

4,6-dichloro-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C6HCl2N3O4/c7-2-1-3(8)6-4(5(2)10(12)13)9-15-11(6)14/h1H

InChI Key

PEFKTHMXXJZUAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=[N+](ON=C2C(=C1Cl)[N+](=O)[O-])[O-])Cl

Origin of Product

United States

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